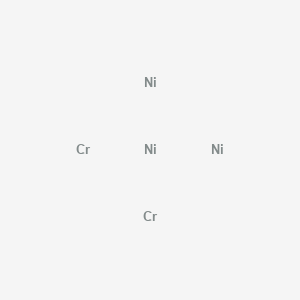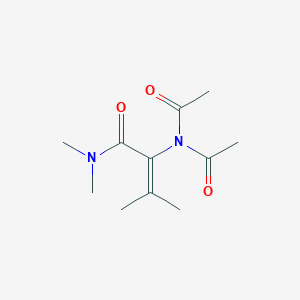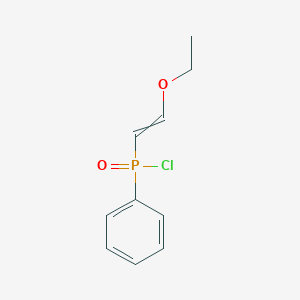
(2-Ethoxyethenyl)phenylphosphinic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyethenyl)phenylphosphinic chloride is an organophosphorus compound with the molecular formula C10H12ClO2P. This compound is characterized by the presence of a phenyl group attached to a phosphinic chloride moiety, with an ethoxyethenyl substituent. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethenyl)phenylphosphinic chloride typically involves the reaction of phenylphosphinic chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxyethenyl)phenylphosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphinic chloride moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The ethoxyethenyl group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphinic amides, while oxidation reactions can produce phosphinic acids.
Applications De Recherche Scientifique
(2-Ethoxyethenyl)phenylphosphinic chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Ethoxyethenyl)phenylphosphinic chloride involves its interaction with molecular targets through its reactive functional groups. The phosphinic chloride moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ethoxyethenyl group can also participate in interactions with other molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic Dichloride: Similar in structure but lacks the ethoxyethenyl group.
Diphenylphosphinic Chloride: Contains two phenyl groups instead of one.
Ethylphosphonic Dichloride: Contains an ethyl group instead of the phenyl group.
Uniqueness
(2-Ethoxyethenyl)phenylphosphinic chloride is unique due to the presence of both the ethoxyethenyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90876-11-2 |
|---|---|
Formule moléculaire |
C10H12ClO2P |
Poids moléculaire |
230.63 g/mol |
Nom IUPAC |
[chloro(2-ethoxyethenyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H12ClO2P/c1-2-13-8-9-14(11,12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clé InChI |
ABAVIOIBRRTRTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CP(=O)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
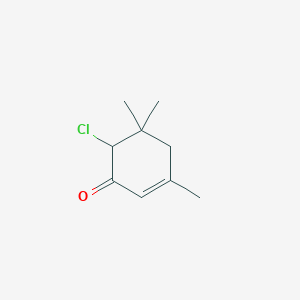
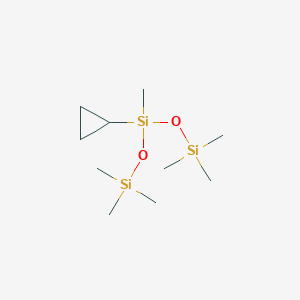


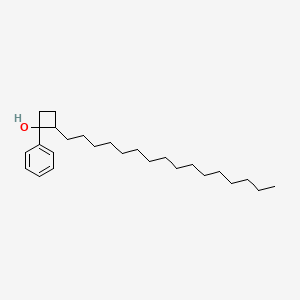
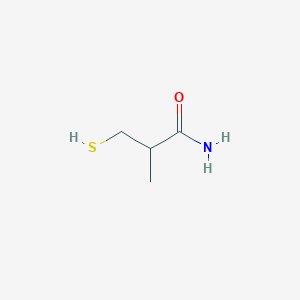


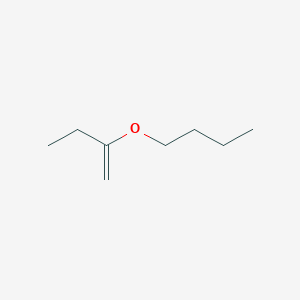
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
